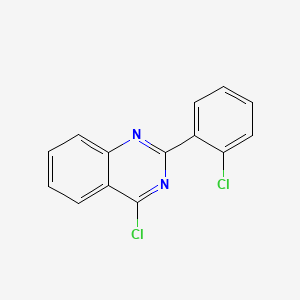
1-(Bromomethoxy)propane
Vue d'ensemble
Description
1-(Bromomethoxy)propane is an organic compound with the molecular formula C4H9BrO . It has a molecular weight of 153.018 . It is also known as 3-methoxypropyl bromide .
Molecular Structure Analysis
The molecular structure of 1-(Bromomethoxy)propane consists of a propane molecule where one hydrogen atom is replaced by a bromomethoxy group . The IUPAC Standard InChIKey for this compound is CEVMYGZHEJSOHZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
- The atmospheric chemistry of 1-Bromomethoxypropane is intriguing. It reacts differently from typical volatile organic compounds (VOCs) due to the presence of bromine. Initially, it shows faster ozone build-up than ethane, but secondary bromine-containing products tend to destroy ozone, resulting in a net negative reactivity .
Ozone Formation Potential
Safety and Hazards
Mécanisme D'action
Target of Action
1-(Bromomethoxy)propane is a synthetic compound that is used in various chemical reactions . It’s important to note that the compound’s targets would largely depend on the specific context of its use, such as the type of reaction it’s involved in and the organisms or cells it’s interacting with.
Mode of Action
They can participate in various types of reactions, including nucleophilic substitutions . In such reactions, the bromine atom in the bromoalkane is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond.
Biochemical Pathways
Bromoalkanes can potentially interfere with lipid metabolism, given their structural similarity to fatty acids . They might be incorporated into lipid molecules, altering their properties and potentially disrupting the function of cell membranes. More research is needed to confirm these possibilities and to uncover other biochemical pathways that might be affected by 1-(Bromomethoxy)propane.
Pharmacokinetics
It’s known that the compound has a density of 136 g/cm3 and a boiling point of 121 °C . These properties could influence its bioavailability and distribution within the body. For instance, its relatively high density might limit its diffusion across biological membranes, potentially affecting its absorption and distribution.
Action Environment
The action of 1-(Bromomethoxy)propane can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH, temperature, and ionic strength of its environment . Additionally, the presence of other reactive species could influence the compound’s reactivity and the types of reactions it participates in. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of 1-(Bromomethoxy)propane.
Propriétés
IUPAC Name |
1-(bromomethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-3-6-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGUCDUYZRWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethoxy)propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



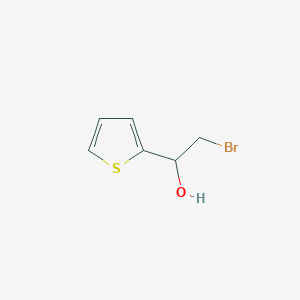

![Benzo[b]selenophene-3-acetic acid](/img/structure/B3273650.png)
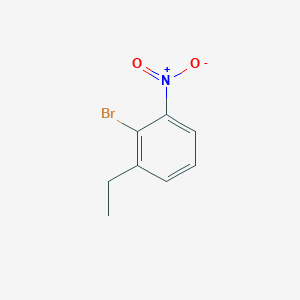
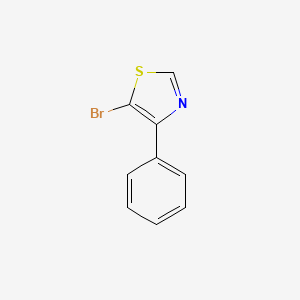

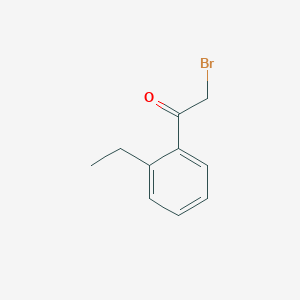
![N-[(1R,2R)-2-aMinocyclohexyl]-MethanesulfonaMide](/img/structure/B3273707.png)



